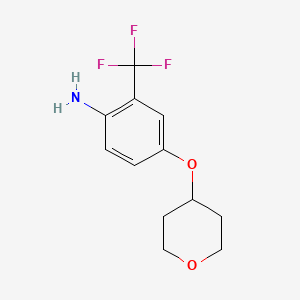
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine
Übersicht
Beschreibung
The compound “4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine” is a derivative of phenylamine, which is an aromatic compound containing an amine group. In this case, the phenylamine is substituted at the 4-position with a tetrahydropyran ring through an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds), an amine group (-NH2), a tetrahydropyran ring (a six-membered ring with one oxygen and five carbons), and a trifluoromethyl group (-CF3). The tetrahydropyran ring is attached to the phenyl ring through an ether linkage (an oxygen atom) .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, the ether linkage, and the trifluoromethyl group. Amines are basic and nucleophilic, meaning they can accept protons and participate in nucleophilic substitution reactions. Ethers can be cleaved by strong acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could result in basicity, and the ether could contribute to its polarity .
Wissenschaftliche Forschungsanwendungen
Activation and Synthesis in Organic Chemistry
Activation of Double Bonds in Cyclohexene Systems : A study demonstrated that a tetrahydropyran-yloxy group can activate double bonds in cyclohexene systems for thermal reactions with αβ-unsaturated carbonyl derivatives, resulting in good yields of substituted cyclohexanones or cyclohexenones (Birch, Diekman, & Macdonald, 1970).
Novel Compounds and Mechanisms
Novel Tetrahydropyran Derivatives in Ligand Development : Researchers developed diverse tetrahydropyran derivatives with potential applications in creating ligands for biological targets, demonstrating the versatility of tetrahydropyran structures in medicinal chemistry (Zaware et al., 2011).
Conformational Analysis of Flavanoids : Studies on 4-arylflavan-3-ols, which share structural features with tetrahydropyran derivatives, provided insights into the conformational behavior of phlobatannins, highlighting the importance of tetrahydropyran structures in understanding complex natural products (Steynberg, Brandt, & Ferreira, 1991; Brandt, Steynberg, & Ferreira, 1992).
Synthesis of Pheromones Using Tetrahydropyran Derivatives : The synthesis of sex pheromone components of certain Lepidoptera species utilized tetrahydropyran as a starting material, showcasing its role in synthesizing biologically active compounds (Bestmann & Gunawardena, 1992).
Advanced Materials and Catalysis
Use in Organic Light-Emitting Devices : Novel phenyl-functionalized arylamines, synthesized using tetrahydropyran derivatives, were used in organic light-emitting devices, indicating the potential of these compounds in advanced material applications (Li et al., 2012).
Catalysis for Stereoselective Synthesis : A scandium(III) triflate-catalyzed cyclization process was developed to synthesize tetrahydropyran-4-ones with high diastereoselectivity, illustrating the catalytic capabilities involving tetrahydropyran structures (Morris, Custar, & Scheidt, 2005).
Wirkmechanismus
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. The tetrahydropyran group could potentially undergo metabolic transformations in the body, leading to various downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, solubility, and stability. The presence of a tetrahydropyran group and a trifluoromethyl group could influence these properties .
Eigenschaften
IUPAC Name |
4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFZAZQLPDRODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


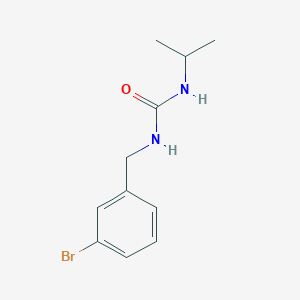
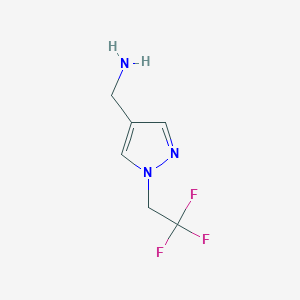
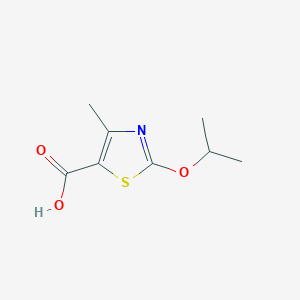
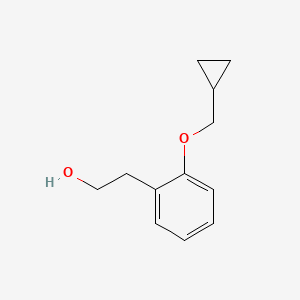
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
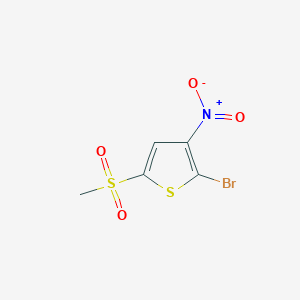
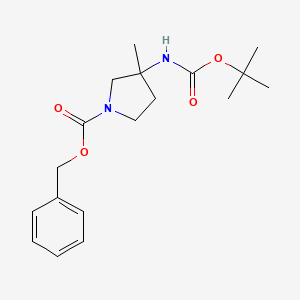
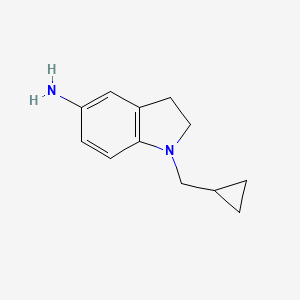
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
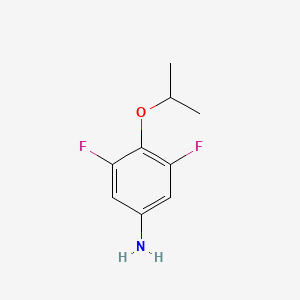
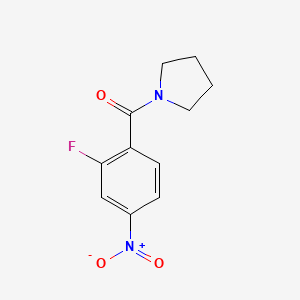
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)

